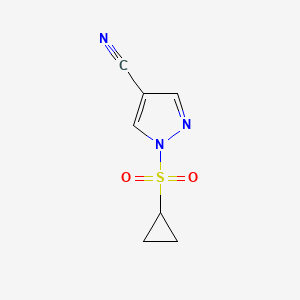
3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine: is a fluorinated pyrrolidine derivative. This compound is characterized by the presence of two fluorine atoms at the 3-position and an iodobenzyl group at the 1-position of the pyrrolidine ring. Fluorinated pyrrolidines are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine typically involves the following steps:
Fluorination of Pyrrolidine:
Iodobenzylation: The attachment of the iodobenzyl group to the pyrrolidine ring can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale fluorination and substitution reactions using optimized reaction conditions to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the iodobenzyl group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Iodobenzyl halides, suitable bases.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Benzyl-substituted pyrrolidine derivatives.
Substitution: Various nucleophile-substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated pyrrolidines have shown promise as enzyme inhibitors and receptor antagonists, making them valuable in the development of new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing drugs with improved pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .
作用機序
The mechanism of action of 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The iodobenzyl group can also participate in hydrophobic interactions, further stabilizing the compound-protein complex .
Molecular Targets and Pathways:
類似化合物との比較
3,3-Difluoro-1-(2-chlorobenzyl)pyrrolidine: Similar structure with a chlorobenzyl group instead of an iodobenzyl group.
3,3-Difluoro-1-(2-bromobenzyl)pyrrolidine: Similar structure with a bromobenzyl group instead of an iodobenzyl group.
3,3-Difluoro-1-(2-methylbenzyl)pyrrolidine: Similar structure with a methylbenzyl group instead of an iodobenzyl group.
Uniqueness: 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine is unique due to the presence of the iodobenzyl group, which can participate in specific interactions not possible with other halogenated benzyl groups. This uniqueness can lead to distinct biological activities and applications .
特性
IUPAC Name |
3,3-difluoro-1-[(2-iodophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2IN/c12-11(13)5-6-15(8-11)7-9-3-1-2-4-10(9)14/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIMFQRALMPCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile](/img/structure/B8158794.png)
![1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B8158801.png)







![[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-acetaldehyde](/img/structure/B8158850.png)

